4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile
Description
Properties
IUPAC Name |
4,4,4-trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-8-4-2-3-7(5-8)9(6-15)10(16)11(12,13)14/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXIMSMWCSXXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C#N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696048 | |
| Record name | 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22102-04-1 | |
| Record name | 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile is a synthetic compound notable for its unique trifluoromethyl and methoxy substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 22102-04-1
- Molecular Formula : CHFN\O
- Molecular Weight : 243.18 g/mol
The structure of the compound includes a trifluoromethyl group and a methoxy-substituted phenyl moiety attached to a 3-oxobutanenitrile framework. These features are believed to enhance its pharmacological properties.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound may modulate inflammatory pathways. Preliminary studies suggest that this compound can inhibit specific enzymes involved in inflammation, potentially making it effective for treating inflammatory conditions .
Table 1: Comparison of Biological Activities with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Trifluoromethyl and methoxy groups | Anti-inflammatory potential |
| 4-Methoxyphenylacetic acid | Methoxy group only | Moderate anti-inflammatory effects |
| Trifluoroacetophenone | Trifluoromethyl group only | Limited anti-inflammatory activity |
| 2-(3-Methoxyphenyl)-3-oxobutanoic acid | Similar oxo and nitrile functionalities | Varies based on substitution |
This table highlights the distinct biological activity of this compound compared to other structurally similar compounds.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances the lipophilicity of the molecule, facilitating better interaction with biological membranes and possibly leading to increased enzyme inhibition .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential as an anti-inflammatory agent.
- In Vivo Studies : Animal models have shown that administration of this compound leads to a reduction in inflammation markers, supporting its therapeutic potential in treating inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry
4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile has been studied for its potential pharmaceutical applications:
- Anticancer Activity : Research indicates that compounds with trifluoromethyl groups can exhibit enhanced biological activity. Studies have shown that derivatives of this compound may inhibit tumor growth in specific cancer cell lines due to their ability to interfere with cellular signaling pathways .
- Antimicrobial Properties : The compound's structure suggests potential efficacy against various bacterial strains. Preliminary tests have indicated that it may inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent .
Materials Science
In materials science, the unique properties of this compound are being explored for:
- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. This compound serves as a monomer or additive in the synthesis of high-performance fluoropolymers used in coatings and membranes .
- Liquid Crystals : Its molecular structure is conducive to forming liquid crystalline phases, which are essential in the development of advanced display technologies. Research is ongoing to optimize its use in liquid crystal displays (LCDs) and other optoelectronic applications .
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is under investigation:
- Pesticidal Activity : Early studies suggest that this compound may possess insecticidal properties. Its efficacy against specific agricultural pests could make it valuable in crop protection strategies .
- Herbicide Development : Given the increasing need for sustainable agricultural practices, compounds like this one are being evaluated for their ability to selectively inhibit weed growth without harming crops .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry examined several derivatives of this compound for their anticancer properties. The results indicated that certain modifications significantly enhanced cytotoxicity against breast cancer cells compared to standard treatments. These findings suggest that further optimization could lead to new therapeutic agents .
Case Study 2: Material Applications
Research presented at the Materials Science Conference highlighted the use of this compound in developing high-performance polymers. The study demonstrated that incorporating trifluoromethyl groups improved the thermal stability of the resulting materials by up to 30%, making them suitable for applications in harsh environments .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The table below highlights critical differences between the target compound and its analogs based on substituent position and functional groups:
Key Observations:
- Halogen substituents (e.g., -F, -Br, -Cl) enhance electrophilicity and participate in halogen bonding, influencing reactivity .
- Commercial Availability : The 4-fluoro and 4-methoxy derivatives are more widely available (6 suppliers for 4-methoxy vs. discontinued status for 3-methoxy), suggesting higher demand or synthetic feasibility .
Functional Group Modifications
Comparison with non-aromatic and esterified analogs:
Key Observations:
- Nitrile vs. Ester : Nitriles exhibit higher polarity and participation in cycloaddition reactions, whereas esters are more prone to hydrolysis .
- Aromatic vs. Aliphatic : Aromatic analogs engage in π-π stacking, critical for molecular recognition in drug design, while aliphatic variants may exhibit higher volatility .
Hazard and Stability Profiles
- 3-Methoxy Derivative: Limited hazard data, but analogs like the 4-fluoro derivative carry H302 (oral toxicity) .
- 4-Fluoro Derivative : Stable at room temperature; requires dry storage .
- Bromophenyl Analog : Bromine’s higher atomic weight and leaving-group ability may increase reactivity but also toxicity .
Preparation Methods
General Procedure for β-Ketonitrile Synthesis (Based on Literature Procedures)
A common approach to synthesize β-ketonitriles like 4,4,4-trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile involves:
- Starting from an aromatic ketone or aldehyde bearing the 3-methoxyphenyl group.
- Reacting with trifluoromethylated reagents or equivalents to introduce the trifluoromethyl and nitrile functionalities.
- Employing nucleophilic addition or condensation reactions to form the β-ketonitrile.
For example, a procedure analogous to those used for related β-ketonitriles involves:
- Dissolving the aromatic ketone in a mixed solvent system such as ethanol/water (4:1 v/v).
- Adding hydroxylamine hydrochloride and sodium acetate to form oximes as intermediates.
- Subsequent treatment with base (e.g., sodium hydride) and electrophilic trifluoromethylating agents or halides to install the trifluoromethyl and nitrile groups.
- Reaction temperatures typically range from 0 °C to reflux conditions (~80 °C).
- Purification by extraction and column chromatography yields the desired β-ketonitrile as a solid with high purity.
Use of Grignard Reagents and Acyl Chlorides
A closely related synthetic strategy involves:
- Preparation of trifluoromethyl-substituted Grignard reagents from trifluoromethylbenzyl chlorides and magnesium in anhydrous organic solvents with initiators like iodine or dibromoethane.
- Reaction of these Grignard reagents with acyl chlorides such as ethyl malonyl chloride in tetrahydrofuran (THF) at low temperatures (0–3 °C).
- Hydrolysis of the intermediate esters under basic conditions followed by acidification to pH 4–5 to precipitate the β-keto acid intermediate.
- Isolation by low-temperature recrystallization and filtration.
- This method provides high yields (up to 82%) and high purity (GC content ~99.5%) of trifluoromethylated keto acids, which can be further converted to the nitrile analogs.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- Reaction Temperature Control: Lowering reaction temperature from 100 °C to 75 °C in Pd-catalyzed couplings reduces side product formation and improves selectivity.
- Ligand Choice: XPhos ligands are preferred over tBu-XPhos for minimizing bis-Buchwald side products in aromatic amine couplings.
- Solvent Systems: Mixed solvent systems like ethanol/water facilitate oxime formation and subsequent transformations efficiently.
- Industrial Viability: The Grignard-acyl chloride method is noted for its cost-effectiveness, safety, and minimal waste generation, making it suitable for scale-up.
- Purification: Column chromatography with gradients of ethyl acetate in hexanes or methanol in dichloromethane is standard for achieving high purity.
Q & A
Q. What are the established synthetic routes for 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile, and what analytical methods validate its purity?
The compound is typically synthesized via condensation reactions between trifluoromethyl ketones and arylacetonitrile derivatives. For example, a multi-step approach may involve:
- Step 1 : Reacting 3-methoxyphenylacetonitrile with a trifluoromethyl ketone precursor under basic conditions.
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Key characterization methods include:
- NMR Spectroscopy : To confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in NMR) and methoxy substituent (δ ~3.8 ppm in NMR) .
- Elemental Analysis : To verify stoichiometry (e.g., C: 49.5%, H: 3.2%, F: 25.1%) .
- HPLC : For purity validation (>98%) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Based on structural analogs:
- Hazard Statements : Potential skin/eye irritation (H315, H319) and acute toxicity (H301) .
- Safety Protocols : Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C to prevent degradation .
- Waste Disposal : Neutralize with aqueous base before disposal to mitigate environmental risks .
Advanced Research Questions
Q. How does the electronic nature of the 3-methoxyphenyl group influence the compound’s reactivity in nucleophilic addition reactions?
The electron-donating methoxy group activates the aromatic ring, directing electrophilic attacks to the para position. This enhances the compound’s susceptibility to nucleophilic additions at the β-keto position. Computational studies (e.g., DFT calculations) suggest:
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC values) may arise from:
- Solvent Effects : Dimethyl sulfoxide (DMSO) vs. aqueous buffers alter solubility and aggregation states .
- Assay Conditions : Varying pH or temperature impacts protein-ligand interactions. Mitigation strategies:
- Standardize assay protocols (e.g., PBS buffer, 37°C).
- Validate results across multiple cell lines or enzymatic systems .
Q. Can chiral resolution of this compound improve its pharmacokinetic profile?
Enantiomeric separation via chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic resolution may enhance bioavailability. For analogs:
- (R)-enantiomers showed 2–3x higher metabolic stability in hepatic microsomal assays .
- Method Optimization : Use (+)- or (-)-diethyl tartrate for diastereomeric salt formation .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time by 40% .
- Computational Modeling : Employ Gaussian 16 with B3LYP/6-31G(d) basis set to predict reaction pathways .
- Bioactivity Validation : Pair in vitro assays with in silico docking (AutoDock Vina) to correlate binding affinity with experimental results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
